NTR1 Agonist Activity: EC50 >40 µM Demarcates This Compound as a Weak Agonist, Distinguishing It from Potent Benzothiazole Amide Agonists
The target compound is a confirmed NTR1 agonist with an EC50 of >40,000 nM in a β-arrestin recruitment assay in NTR1-U2OS osteosarcoma cells . In contrast, the endogenous agonist neurotensin achieves an EC50 of approximately 1 nM in the same assay system , and potent synthetic benzothiazole agonists from the NIH Molecular Libraries Program (e.g., MLS000087794) have demonstrated EC50 values of 31,100 nM . The target compound's weak agonist activity places it in a distinct potency band, making it a suitable scaffold for investigating partial/weak agonism versus the full agonism of potent comparators.
| Evidence Dimension | NTR1 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 > 40,000 nM |
| Comparator Or Baseline | Endogenous ligand neurotensin (EC50 ~1 nM); synthetic benzothiazole agonist MLS000087794 (EC50 = 31,100 nM) |
| Quantified Difference | >40-fold weaker than MLS000087794; >40,000-fold weaker than neurotensin |
| Conditions | NTR1-U2OS osteosarcoma cell line, β-arrestin GFP translocation assay, 10-point dose-response (PubChem AID 504549) |
Why This Matters
The weak NTR1 agonism provides a rational basis for selecting this compound specifically when a research program requires a low-efficacy NTR1 tool compound or a negative control for agonist activity, rather than a potent agonist.
- [1] BindingDB Entry BDBM79571. EC50 > 40,000 nM for Neurotensin Receptor Type 1 (NTR1) in NTR1-U2OS cells (PubChem AID 504549). View Source
- [2] PubChem BioAssay AID 504549. Dose Response confirmation of Image-Based HTS for Selective Agonists for NTR1. Available at: https://pubchem.ncbi.nlm.nih.gov/bioassay/504549. View Source
